REACTION_SMILES
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[CH2:33]1[O:34][CH2:35][CH2:36][CH2:37]1.[CH3:26][CH2:27][N:28]([CH2:29][CH3:30])[CH2:31][CH3:32].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([C:7](=[O:8])[Cl:9])[cH:10][cH:11]1)([F:12])[F:13].[NH2:14][c:15]1[c:16]([OH:25])[c:17]([C:18](=[O:19])[O:20][CH3:21])[cH:22][cH:23][cH:24]1>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([C:7](=[O:8])[NH:14][c:15]2[c:16]([OH:25])[c:17]([C:18](=[O:19])[O:20][CH3:21])[cH:22][cH:23][cH:24]2)[cH:10][cH:11]1)([F:12])[F:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(C(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(N)c1O
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Name
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Type
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product
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Smiles
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COC(=O)c1cccc(NC(=O)c2ccc(C(F)(F)F)cc2)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |